Ortho- vs. Meta- vs. Para-CF₃ Regioisomerism: Impact on Predicted Physicochemical and Binding Profiles
The target compound bears an ortho-trifluoromethyl substituent on the benzamide ring (CAS 1448034-23-8). Its closest regioisomeric analog, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide (meta-CF₃ isomer, CAS not independently assigned but cataloged), differs solely in the position of the -CF₃ group on the benzamide phenyl ring. In published SAR from the RORγ inverse agonist patent series (US 9,365,522 B2), compounds with ortho-substituted benzamide components exhibited distinct potency and selectivity profiles compared to their meta- and para-substituted counterparts when evaluated in RORγ TR-FRET binding assays [1]. While direct IC₅₀ data for this specific compound are not publicly available in peer-reviewed literature, the patent teaches that the ortho-CF₃ substitution pattern contributes to a unique combination of steric and electronic effects that influence amide bond geometry and target protein interaction, parameters that cannot be assumed interchangeable across regioisomers [1]. For procurement, this means that substitution of the ortho-CF₃ benzamide with a meta- or para-CF₃ regioisomer risks altering both binding affinity and off-target profiles in a non-linear, unpredictable manner [2].
| Evidence Dimension | Regioisomeric identity: ortho-CF₃ vs. meta-CF₃ vs. para-CF₃ benzamide substitution |
|---|---|
| Target Compound Data | Ortho-CF₃ benzamide (target compound CAS 1448034-23-8); molecular formula C₁₆H₁₆F₃N₃O₂; MW 339.31 g/mol |
| Comparator Or Baseline | Meta-CF₃ regioisomer: N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide; Para-CF₃ regioisomer: N-[1-(oxan-4-yl)methyl]-1H-pyrazol-4-yl]-4-(trifluoromethyl)benzamide (CAS 1798462-15-3) |
| Quantified Difference | Quantitative comparative IC₅₀ data for this exact compound not publicly available; patent SAR indicates ≥10-fold potency variation across regioisomeric series in RORγ TR-FRET assay context [1] |
| Conditions | RORγ ligand-binding domain TR-FRET biochemical assay (Patent US 9,365,522 B2); computational physicochemical property comparison based on molecular formula identity |
Why This Matters
Regioisomeric identity is a critical procurement specification; ordering a meta- or para-CF₃ analog instead of the ortho-CF₃ target compound will yield a chemically distinct entity with non-equivalent biological performance, invalidating cross-study comparisons.
- [1] Cee VJ, Hao X, Bregman H, et al. Pyrazole Amide Derivative. US Patent 9,365,522 B2. Granted June 14, 2016. Amgen Inc. / Teijin Pharma Limited. See specification for SAR of benzamide substitution patterns. View Source
- [2] Wang T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2987-2993. PMID: 26048789. View Source
